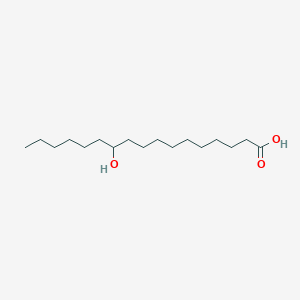

11-Hydroxyheptadecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

11-hydroxyheptadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-2-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20/h16,18H,2-15H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGIINWYDRDLGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Biological Significance of 11 Hydroxyheptadecanoic Acid

Endogenous Production and Presence in Biological Systems

The existence of 11-hydroxyheptadecanoic acid and its derivatives in biological systems points to specific enzymatic pathways responsible for their formation. While direct evidence for the endogenous production of this compound is still emerging, the presence of structurally related molecules, particularly in mammals, suggests the action of specific hydroxylating enzymes.

In mammalian tissues, the presence of 11-hydroxylated fatty acids has been primarily identified through the study of a novel class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). Specifically, 11-PAHSA (palmitic acid ester of 11-hydroxystearic acid) has been detected in various mouse tissues, including white adipose tissue (WAT), brown adipose tissue (BAT), and serum. chemrxiv.org The levels of these lipids are subject to physiological regulation; for instance, in the pancreas, the concentrations of 11- and 9-PAHSA have been observed to increase during fasting. chemrxiv.org This suggests that the 11-hydroxylating enzymatic machinery is present and active in mammals.

While this evidence pertains to an 18-carbon hydroxy fatty acid, it provides a strong inference for the potential endogenous production of this compound. The enzymes responsible for the hydroxylation of fatty acids, such as certain cytochrome P450 (CYP) enzymes, can act on a range of fatty acid substrates. nih.gov Therefore, it is plausible that these enzymes could also hydroxylate heptadecanoic acid at the 11th position. Further research is needed to isolate and characterize the specific enzymes and pathways responsible for the endogenous synthesis of this compound in mammalian cells.

Figure 1: Relative Abundance of PAHSA Isomers in Various Mouse Tissues

'+' indicates relative abundance. chemrxiv.org

The production of hydroxy fatty acids is a well-documented phenomenon in the microbial world. Various bacteria and yeasts possess the enzymatic machinery to hydroxylate fatty acids at different positions. mdpi.com For example, some microorganisms are known to produce ω-hydroxy fatty acids and other positional isomers. nih.gov While the direct production of this compound by specific microbial species has not been extensively reported, the metabolic versatility of microorganisms suggests that strains capable of this biotransformation may exist or could be engineered. The oleaginous yeast Yarrowia lipolytica, for instance, has been a subject of metabolic engineering to produce odd-chain fatty acids. nih.gov

In the plant kingdom, the presence of hydroxy fatty acids is often associated with specialized lipids found in seed oils and plant cuticles. For example, ricinoleic acid (12-hydroxy-9-octadecenoic acid) is a major component of castor oil. While there is a report of 17-hydroxyheptadecanoic acid in Pinus radiata, specific documentation of the 11-hydroxy isomer of heptadecanoic acid in plants is not currently prevalent in the literature. nih.gov However, the diverse enzymatic capabilities of plants in modifying fatty acids suggest that this compound could be present in some plant species, potentially as a minor component of cutin or suberin, which are complex lipid polyesters.

Interrelationships with Other Lipid Classes

This compound does not exist in isolation within the cellular lipidome. It serves as a building block for more complex lipid structures and its metabolism is intertwined with that of other lipid classes.

The most well-defined role for hydroxy fatty acids, including by inference this compound, is as precursors for the biosynthesis of FAHFAs. nih.gov These are a class of lipids where a fatty acid is ester-linked to the hydroxyl group of a hydroxy fatty acid. The discovery of various PAHSA isomers, including 11-PAHSA, in mammalian tissues underscores the importance of the corresponding hydroxy fatty acid precursors. chemrxiv.org

Studies have shown that exogenously supplied hydroxy fatty acids can be incorporated into FAHFAs. For instance, when mice were administered 9-hydroxyheptadecanoic acid, a hydroxy fatty acid not typically found in their tissues, they were able to synthesize the corresponding FAHFA, 9-palmitic-acid-hydroxy-heptadecanoic-acid (9-PAHHA). nih.gov This demonstrates that the enzymatic machinery for FAHFA synthesis can utilize C17 hydroxy fatty acids as substrates. It is therefore highly probable that endogenously produced this compound would similarly be a substrate for the synthesis of 11-FAHFA species.

Figure 2: Generalized Structure of a Fatty Acid Ester of a Hydroxy Fatty Acid (FAHFA)

In this structure, R1 represents the acyl chain of the fatty acid, and R2 and R3 represent the remaining portions of the hydroxy fatty acid backbone.

Beyond their role in FAHFA synthesis, hydroxy fatty acids can be incorporated into other complex lipid structures, such as phospholipids (B1166683) and triacylglycerols. Heptadecanoids, which are oxidized derivatives of heptadecanoic acid, have been noted to be present in free form or linked to complex lipids like phospholipids. nih.gov The incorporation of a hydroxylated fatty acid into a phospholipid would alter the polarity of the lipid and could have significant implications for membrane structure and function.

The enzymes responsible for the synthesis of complex lipids, such as acyltransferases, may exhibit substrate flexibility that allows for the incorporation of modified fatty acids. For instance, in plants, specialized acyltransferases are involved in the incorporation of ricinoleic acid into triacylglycerols. jsbms.jp It is conceivable that similar mechanisms exist in various organisms that could facilitate the integration of this compound into the glycerol (B35011) backbone of phospholipids and triacylglycerols. The presence of a hydroxyl group could also make these lipids substrates for further modifications, such as glycosylation or phosphorylation, leading to the formation of even more complex and potentially bioactive molecules.

Biosynthesis and Metabolic Pathways of 11 Hydroxyheptadecanoic Acid

Enzymatic Biosynthesis Pathways of Hydroxy Fatty Acids

The introduction of a hydroxyl group onto a fatty acid chain is a precise enzymatic process. In the case of 11-hydroxyheptadecanoic acid, this transformation is primarily carried out by a class of enzymes known as fatty acid hydratases. These enzymes catalyze the addition of water across a double bond in an unsaturated fatty acid precursor, resulting in the formation of a hydroxy fatty acid.

Role of Fatty Acid Hydratases in Hydroxylation

Fatty acid hydratases (FAHs) are key enzymes in the biosynthesis of hydroxy fatty acids. researchgate.netnih.gov They facilitate the stereospecific and regioselective hydration of unsaturated fatty acids. researchgate.netnih.gov This enzymatic reaction is a direct and efficient method for producing hydroxylated fatty acids from readily available unsaturated fatty acid precursors. The process involves the addition of a water molecule to a carbon-carbon double bond, a reaction that is otherwise challenging to perform with high selectivity through traditional chemical synthesis. uniba.it

Several microorganisms are known to produce fatty acid hydratases with varying substrate specificities. nih.gov For instance, enzymes from Lactobacillus acidophilus have demonstrated the ability to hydrate (B1144303) a range of unsaturated fatty acids at different positions along the acyl chain. nih.gov The synthesis of this compound would theoretically involve the hydration of a heptadecenoic acid precursor with a double bond at either the C9-C10 or C11-C12 position, depending on the specific hydratase involved.

Below is a table summarizing the general characteristics of fatty acid hydratases:

| Enzyme Class | Reaction Type | Substrate | Product | Source Organisms |

| Fatty Acid Hydratase (FAH) | Hydration | Unsaturated Fatty Acids | Hydroxy Fatty Acids | Bacteria (e.g., Lactobacillus, Stenotrophomonas) |

Regioselectivity and Stereoselectivity in Hydroxy Fatty Acid Formation

A hallmark of enzymatic reactions is their high degree of selectivity, and fatty acid hydratases are no exception. researchgate.netnih.gov

Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on the substrate molecule. In the context of this compound synthesis, a regioselective hydratase would specifically target the double bond that, upon hydration, yields the hydroxyl group at the 11th carbon. For example, hydration of cis-9-heptadecenoic acid by a 10-hydratase would yield 10-hydroxyheptadecanoic acid, while a different hydratase would be required to produce the 11-hydroxy isomer. The precise regioselectivity is determined by the three-dimensional structure of the enzyme's active site, which dictates how the fatty acid substrate binds and is oriented for catalysis. nih.gov

Stereoselectivity is the enzyme's property of producing a specific stereoisomer of the product. The addition of the hydroxyl group and a hydrogen atom across the double bond can result in either an (R) or (S) configuration at the newly formed chiral center. Fatty acid hydratases typically exhibit high stereoselectivity, producing an enantiomerically pure product. researchgate.netuniba.it This is crucial as the biological activity of hydroxy fatty acids can be highly dependent on their stereochemistry.

The table below illustrates the selectivity of fatty acid hydratases with examples:

| Enzyme Example | Substrate Example | Product Example | Selectivity |

| Oleate Hydratase | Oleic Acid (cis-9-octadecenoic acid) | 10-Hydroxystearic acid | Regioselective (C10) and Stereoselective (R-isomer) |

| Linoleate 13-Hydratase | Linoleic Acid | 13-Hydroxy-cis-9,cis-15-octadecadienoic acid | Regioselective (C13) and Stereoselective |

Cellular Transport and Intracellular Fate of this compound

Once synthesized or made available to a cell, this compound must be transported across the cell membrane and then directed to its appropriate metabolic destination. This process involves a series of specialized transport proteins and enzymatic modifications.

Membrane Transport Mechanisms (e.g., FATP1-mediated uptake)

The uptake of long-chain fatty acids, including their hydroxylated counterparts, is a protein-mediated process. Fatty Acid Transport Protein 1 (FATP1), a member of the solute carrier family 27 (SLC27), is a key player in this process. nih.gov FATP1 is an integral membrane protein that facilitates the transport of fatty acids across the plasma membrane. nih.gov While direct studies on the transport of this compound by FATP1 are limited, the broad substrate specificity of FATP1 for various long-chain fatty acids suggests it is a likely candidate for mediating its uptake. nih.govjohnshopkins.edu

FATP1 is thought to function through a mechanism that couples transport with enzymatic activation, a process sometimes referred to as "vectorial acylation." This dual function helps to trap the incoming fatty acid inside the cell by converting it into its acyl-CoA derivative, thereby maintaining a favorable concentration gradient for further uptake. johnshopkins.edu

Acyl-CoA Derivatization: Formation of 11-Hydroxyheptadecanoyl-CoA

Upon entering the cell, or immediately following its transport by proteins like FATP1, this compound must be activated before it can participate in metabolic pathways. This activation is achieved through its conversion to a thioester derivative of coenzyme A, forming 11-hydroxyheptadecanoyl-CoA. wikipedia.org This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). core.ac.ukplos.org

Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 20 carbons. nih.govnih.gov Given that this compound is a 17-carbon fatty acid, it is expected to be a substrate for one or more ACSL isoforms. The reaction proceeds in two steps: first, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. In the second step, coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP. wikipedia.org

The formation of 11-hydroxyheptadecanoyl-CoA is a critical step, as it is the metabolically active form of the fatty acid that can be directed towards various pathways, including energy production or lipid synthesis.

Acylcarnitine Conjugation and Intracellular Trafficking (e.g., 11-hydroxyheptadecanoylcarnitine)

For 11-hydroxyheptadecanoyl-CoA to be transported into the mitochondria for beta-oxidation, it must first be converted to its acylcarnitine derivative. This process is essential because the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules. nih.gov The conversion is catalyzed by carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane. wikipedia.orgreactome.org CPT1 transfers the 11-hydroxyheptadecanoyl group from coenzyme A to carnitine, forming 11-hydroxyheptadecanoylcarnitine. nih.gov

The resulting 11-hydroxyheptadecanoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPTII) catalyzes the reverse reaction, converting 11-hydroxyheptadecanoylcarnitine back to 11-hydroxyheptadecanoyl-CoA and freeing carnitine to be shuttled back to the cytosol. nih.gov This carnitine shuttle system ensures a steady supply of activated fatty acids for energy production within the mitochondria.

The table below summarizes the key molecules and enzymes involved in the intracellular fate of this compound:

| Molecule/Enzyme | Function | Location |

| Fatty Acid Transport Protein 1 (FATP1) | Mediates uptake of long-chain fatty acids | Plasma Membrane |

| Acyl-CoA Synthetase (ACS) | Activates fatty acids to their CoA derivatives | Cytosol, ER, Mitochondria |

| Carnitine Palmitoyltransferase I (CPT1) | Converts acyl-CoAs to acylcarnitines | Outer Mitochondrial Membrane |

| Carnitine-Acylcarnitine Translocase (CACT) | Transports acylcarnitines into mitochondria | Inner Mitochondrial Membrane |

| Carnitine Palmitoyltransferase II (CPTII) | Converts acylcarnitines back to acyl-CoAs | Inner Mitochondrial Membrane |

Downstream Metabolic Transformations and Catabolism

Following its biosynthesis, this compound can undergo several metabolic transformations, including potential elongation and desaturation, or be directed towards catabolic pathways for energy production. The primary catabolic route for fatty acids is beta-oxidation.

The metabolic fate of this compound concerning chain modification involves the general pathways of fatty acid elongation and desaturation, which primarily occur in the endoplasmic reticulum. nih.govnih.gov

Fatty Acid Elongation: The elongation of fatty acid chains is a crucial process for producing very-long-chain fatty acids (VLCFAs) from shorter-chain precursors like palmitate (16:0). wikipedia.org This process occurs through a cycle of four enzymatic reactions that collectively add a two-carbon unit, derived from malonyl-CoA, to the fatty acyl-CoA chain. The key steps are:

Condensation: A 3-ketoacyl-CoA synthase, part of the fatty acid elongase (Elovl) family of enzymes, catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA. nih.gov This is the rate-limiting step of the elongation cycle. nih.gov

Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase, using NADPH as the electron donor. wikipedia.org

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water to create a double bond, forming a trans-2,3-enoyl-CoA intermediate. wikipedia.org

Reduction: A second reduction, catalyzed by trans-2,3-enoyl-CoA reductase, uses NADPH to reduce the double bond, yielding a saturated fatty acyl-CoA that is two carbons longer than the original substrate. wikipedia.org

Fatty Acid Desaturation: Desaturation is the process of introducing double bonds into the fatty acid chain, converting saturated fatty acids into unsaturated ones. This reaction is carried out by fatty acid desaturase enzymes in the endoplasmic reticulum and requires molecular oxygen (O₂), NADH, and cytochrome b5. nih.gov Humans possess Δ9, Δ6, and Δ5 desaturases, which introduce double bonds at specific positions counted from the carboxyl end of the fatty acid. nih.gov

While these pathways are well-characterized for standard saturated and polyunsaturated fatty acids, specific research detailing the elongation or desaturation of mid-chain hydroxy fatty acids such as this compound is limited. The presence of a hydroxyl group at the C-11 position could influence the substrate specificity of the elongase and desaturase enzyme complexes, potentially hindering or altering these transformations.

The primary pathway for the degradation of fatty acids is mitochondrial beta-oxidation. wikipedia.orgaocs.org This catabolic process breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH₂, which are subsequently used for ATP generation. wikipedia.orgmicrobenotes.com

For this compound, after activation to its CoA derivative (11-hydroxyheptadecanoyl-CoA) in the cytoplasm, it is transported into the mitochondrial matrix. microbenotes.comabcam.com The beta-oxidation spiral would then proceed through its repetitive four-step sequence.

Standard Beta-Oxidation Cycle:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha (C2) and beta (C3) carbons, producing a trans-Δ2-enoyl-CoA. aocs.orgabcam.com This reaction reduces FAD to FADH₂. wikipedia.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA. aocs.orgabcam.com

Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at the beta position to a keto group, generating a 3-ketoacyl-CoA. aocs.orgabcam.com This step reduces NAD+ to NADH. youtube.com

Thiolysis: A β-ketoacyl-CoA thiolase cleaves the 3-ketoacyl-CoA, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA chain that is two carbons shorter. youtube.comlibretexts.org

This shortened acyl-CoA re-enters the cycle. abcam.com For 11-hydroxyheptadecanoyl-CoA, these initial cycles would proceed normally, cleaving acetyl-CoA units from the carboxyl end. After four cycles, the remaining molecule would be a nine-carbon chain with a hydroxyl group at the C3 position (originally the C11 position). This 3-hydroxynonanoyl-CoA is a standard intermediate and can be readily processed by the remaining steps of beta-oxidation.

However, the specific enzymes that act on a fatty acid with a pre-existing internal hydroxyl group at a position other than C3 have not been fully elucidated. It is plausible that a specific dehydrogenase could first oxidize the 11-hydroxy group to an 11-keto group. The beta-oxidation spiral would then proceed, eventually having to process this keto-intermediate. The metabolism of very-long-chain and branched-chain fatty acids can also occur in peroxisomes, which utilize a slightly different set of enzymes. nih.gov

The table below details the core enzymes involved in the mitochondrial beta-oxidation spiral.

Core Enzymes of Mitochondrial Beta-Oxidation

| Enzyme | Function | Cofactor/Coenzyme | Product |

|---|---|---|---|

| Acyl-CoA Dehydrogenase | Catalyzes the initial oxidation, creating a double bond between the α and β carbons. aocs.org | FAD | trans-Δ2-Enoyl-CoA, FADH₂ |

| Enoyl-CoA Hydratase | Hydrates the double bond to form a hydroxyl group on the β-carbon. aocs.org | H₂O | L-3-Hydroxyacyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group on the β-carbon to a keto group. aocs.org | NAD+ | 3-Ketoacyl-CoA, NADH |

| β-Ketoacyl-CoA Thiolase (Thiolase) | Cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA. youtube.com | Coenzyme A (CoA-SH) | Acetyl-CoA, Acyl-CoA (n-2) |

Analytical Methodologies for 11 Hydroxyheptadecanoic Acid

Sample Preparation Strategies for 11-Hydroxyheptadecanoic Acid Analysis

The accurate analysis of this compound from complex biological matrices necessitates robust sample preparation to isolate the analyte and remove interfering substances. The choice of extraction and clean-up procedures is critical for obtaining reliable and reproducible results.

Extraction and Clean-up Procedures

Liquid-Liquid Extraction (LLE): A widely used technique for the extraction of lipids, including hydroxy fatty acids, is liquid-liquid extraction (LLE). The Folch and Bligh & Dyer methods, which utilize a chloroform/methanol (B129727) solvent system, are classic examples. These methods efficiently partition lipids into an organic phase, separating them from more polar molecules. For instance, a modified Bligh & Dyer method might involve extracting a plasma sample with a chloroform/methanol (1:2, v/v) mixture. After centrifugation, the lipid-containing lower organic phase is collected. An alternative to chloroform-based systems, which poses health and environmental concerns, is the use of methyl tert-butyl ether (MTBE) in combination with methanol. This approach has been shown to be as efficient for lipid extraction from plasma and tissue samples.

Solid-Phase Extraction (SPE): Solid-phase extraction (SPE) offers a more selective and often more easily automated approach to sample clean-up compared to LLE. For hydroxy fatty acids, reversed-phase sorbents like C18 are commonly employed. In a typical SPE workflow, a plasma or tissue extract is loaded onto a conditioned C18 cartridge. Polar interferences are washed away with an aqueous solvent, and the retained lipids, including this compound, are then eluted with an organic solvent like methanol or acetonitrile (B52724). This technique is effective for desalting and removing highly polar contaminants.

A comparison of these two common extraction techniques is presented in the table below.

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquid phases | Partitioning between a solid stationary phase and a liquid mobile phase |

| Selectivity | Generally lower, based on broad polarity differences | Higher, can be tailored by sorbent and solvent choice |

| Automation | Can be automated but is often performed manually | Readily amenable to high-throughput automation |

| Solvent Usage | Typically higher volumes of organic solvents | Generally lower solvent consumption |

| Common Application | Initial extraction from complex biological matrices | Clean-up and fractionation of extracts |

Chemical Derivatization for Enhanced Chromatographic and Spectrometric Resolution

Due to the polar nature and low volatility of this compound, chemical derivatization is a critical step prior to chromatographic analysis, particularly for gas chromatography. Derivatization serves to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior and enhance its detectability by mass spectrometry.

For Gas Chromatography (GC) , two primary derivatization strategies are employed for hydroxy fatty acids:

Esterification: The carboxylic acid group is converted to a less polar and more volatile ester, typically a methyl ester (FAME). This is often achieved by reaction with reagents like boron trifluoride in methanol (BF3/MeOH) or methanolic hydrochloric acid.

Silylation: The hydroxyl group and any remaining carboxylic acid group are converted to their trimethylsilyl (B98337) (TMS) ethers/esters. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting TMS derivatives are significantly more volatile and thermally stable.

For Liquid Chromatography (LC) coupled with mass spectrometry, derivatization is primarily aimed at enhancing ionization efficiency and improving chromatographic retention on reversed-phase columns. While not always mandatory, it can significantly improve sensitivity. Reagents that introduce a readily ionizable group are favored. For example, derivatization of the carboxylic acid moiety with a pyridinium-containing reagent, such as picolinic acid, can improve ionization in positive electrospray ionization mode.

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating this compound from other components in a prepared sample, allowing for its accurate quantification. Both gas and liquid chromatography are utilized, with the choice depending on the derivatization strategy and the analytical goals.

Gas Chromatography (GC) Applications

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of derivatized this compound. The separation is based on the volatility and interaction of the analytes with the stationary phase of the GC column.

For the analysis of the trimethylsilyl (TMS) derivative of methyl 11-hydroxyheptadecanoate, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used. A temperature-programmed oven is employed to ensure the elution of the derivatized analyte in a reasonable timeframe with good peak shape.

A representative table of GC-MS parameters for the analysis of a similar derivatized long-chain hydroxy fatty acid is provided below.

| Parameter | Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 70°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Liquid Chromatography (LC) Applications

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the analysis of this compound, often after derivatization to enhance its ionization. Reversed-phase chromatography is the most common mode of separation.

For the analysis of the picolinyl ester derivative of this compound, a C18 reversed-phase column is typically used. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid such as formic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate the analyte from other sample components.

The following table outlines typical LC-MS/MS parameters for the analysis of derivatized fatty acids.

| Parameter | Value |

| LC Column | C18 reversed-phase, e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Ion Source | Electrospray Ionization (ESI) in positive mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry (MS) Characterization and Quantification

Mass spectrometry is the definitive detection technique for the analysis of this compound, providing both qualitative (structural) and quantitative information. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule and its derivative, allowing for confident identification.

When analyzed by GC-MS as its methyl ester, trimethylsilyl ether derivative, this compound will produce a characteristic mass spectrum upon electron ionization. The fragmentation is predictable, with cleavage occurring at the carbon-carbon bonds adjacent to the trimethylsilyloxy group. This alpha-cleavage results in diagnostic ions that reveal the position of the original hydroxyl group. For methyl 11-(trimethylsilyloxy)heptadecanoate, key fragment ions would be expected from cleavage on either side of the 11-carbon.

In LC-MS/MS , quantification is typically performed using multiple reaction monitoring (MRM). For the picolinyl ester derivative, the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific, characteristic product ions are monitored in the third quadrupole. This highly selective technique minimizes interferences from the sample matrix, leading to very low limits of detection. The fragmentation of the picolinyl ester often involves the loss of the picolinyl group or fragmentation within the fatty acid chain, providing structural information.

A table summarizing the key mass spectrometric data for the two derivatization approaches is presented below.

| Derivatization Method | Ionization Technique | Parent/Precursor Ion | Key Fragment/Product Ions |

| GC-MS (Methyl ester, TMS ether) | Electron Ionization (EI) | Molecular ion (often low abundance) | Fragments from α-cleavage around the C-11 position |

| LC-MS/MS (Picolinyl ester) | Electrospray Ionization (ESI+) | [M+H]+ | Characteristic product ions from fragmentation of the ester and fatty acid chain |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) Approaches

Electrospray ionization (ESI) is a soft ionization technique that is highly effective for analyzing thermally fragile molecules like fatty acids, as it allows for their ionization with minimal fragmentation. rsc.orgnih.gov When coupled with tandem mass spectrometry (MS/MS), ESI provides a powerful method for both identifying and quantifying specific hydroxy fatty acids.

In the analysis of HFAs, ESI typically generates deprotonated molecular ions, [M-H]⁻, in negative ion mode. nih.gov These precursor ions are then selected and subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions provide structural information that can be used to confirm the identity of the analyte. For hydroxy fatty acids, common fragmentation pathways include the neutral loss of water (H₂O) and cleavages adjacent to the hydroxyl group. nih.govresearchgate.net For instance, in the analysis of various hydroxy fatty acids, researchers have noted characteristic fragmentation patterns that allow for the differentiation of isomers. nih.gov The selection of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), is the most sensitive and specific type of LC-MS/MS analysis and is commonly used for quantifying fatty acids. rsc.org

| Parameter | Typical Setting/Mode | Purpose |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficiently forms deprotonated molecular ions [M-H]⁻ for fatty acids. nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification by monitoring specific precursor-product ion transitions. nih.govrsc.org |

| Precursor Ion | [M-H]⁻ of the target hydroxy fatty acid | Selects the ion of interest for fragmentation. |

| Fragmentation Method | Collision-Induced Dissociation (CID) | Induces fragmentation of the precursor ion to generate structurally informative product ions. rsc.org |

| Common Neutral Losses | H₂O (water), CO₂ (carbon dioxide) | Characteristic losses that aid in the identification of hydroxy fatty acids. libretexts.orgresearchgate.net |

Advanced Fragmentation Techniques for Positional and Stereoisomer Differentiation (e.g., EAD, CID)

While Collision-Induced Dissociation (CID) is a widely used fragmentation method, it often fails to provide sufficient detail to distinguish between positional isomers of hydroxy fatty acids. sciex.comsciex.com This limitation has spurred the development and application of more advanced fragmentation techniques, such as Electron Activated Dissociation (EAD).

EAD is a fragmentation method that can provide more extensive structural information compared to CID. sciex.comsciex.com It involves the interaction of ions with electrons, leading to fragmentation along the fatty acid chain. This technique generates a greater number of diagnostic fragment ions, which can be used to pinpoint the location of the hydroxyl group and even double bonds within the molecule. sciex.comsciex.comsepscience.com Unlike CID, which often produces a few dominant fragments, EAD can break acyl chains at each carbon, creating a detailed fragmentation map of the lipid. sciex.com This capability is crucial for the unambiguous identification of isomers, which may have nearly identical CID spectra but distinct EAD profiles. sciex.comsepscience.com For example, EAD has been shown to successfully differentiate between phosphatidylcholine (PC) and sphingomyelin (B164518) (SM) lipid standards, which can be challenging with CID alone. sciex.com

| Feature | Collision-Induced Dissociation (CID) | Electron Activated Dissociation (EAD) |

|---|---|---|

| Mechanism | Collisions with neutral gas molecules. rsc.org | Interaction with electrons. sciex.com |

| Fragmentation | Often limited, producing a few major fragments. sciex.comsciex.com | Extensive fragmentation along the acyl chain. sciex.comsciex.com |

| Isomer Differentiation | Often insufficient for positional isomers. sciex.comsepscience.com | Generates unique fragments for different isomers, enabling clear differentiation. sciex.comsciex.comsepscience.com |

| Information Provided | Confirms lipid class and fatty acid composition. sciex.com | Provides detailed structural information, including hydroxyl group and double bond location. sciex.comsciex.comsepscience.com |

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Lipid Profiling

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for lipidomics and the comprehensive profiling of lipids, including 11-HDoHE. nih.govmpi-cbg.de HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy and resolution, allowing for the confident determination of the elemental composition of detected ions. nih.govspectroscopyonline.com This capability is essential for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental compositions. mpi-cbg.deresearchgate.net

In the context of lipid profiling, HRMS enables the identification of a wide range of lipid species in a single analysis without the need for predefined target lists. nih.gov This is particularly useful for discovering novel or unexpected hydroxy fatty acids and other oxidized lipids in biological samples. biorxiv.orgjsbms.jp The high mass accuracy of HRMS reduces the ambiguity in lipid identification and increases the confidence in the results. nih.gov When combined with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC), HRMS provides a powerful platform for in-depth lipidomics studies. spectroscopyonline.com

Quantitative Method Development and Validation for Hydroxy Fatty Acid Analysis

The development and validation of robust quantitative methods are critical for accurately determining the concentrations of hydroxy fatty acids like 11-HDoHE in biological matrices. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high selectivity and sensitivity. nih.govmdpi.com

A typical quantitative method involves several key steps. First, an appropriate internal standard, often a stable isotope-labeled version of the analyte (e.g., deuterated 11-HDoHE), is added to the sample. rsc.org This is crucial for correcting for variations in sample preparation and instrument response. The sample then undergoes an extraction procedure, such as liquid-liquid or solid-phase extraction, to isolate the lipids and remove interfering substances. springernature.com

The validation of the analytical method is performed to ensure its reliability. This process involves assessing several parameters, as detailed in the table below.

| Parameter | Description | Importance |

|---|---|---|

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com | Ensures that the measured signal is solely from the analyte of interest. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com | Defines the concentration range over which the method is accurate. |

| Accuracy | The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations. mdpi.com | Indicates the systematic error of the method. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). mdpi.comlipidmaps.org | Measures the random error of the method. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the method. researchgate.netlipidmaps.org | Defines the sensitivity of the method. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net | Defines the lower limit for accurate quantification. |

| Recovery | The efficiency of the extraction procedure, determined by comparing the amount of analyte in the final extract to the initial amount in the sample. mdpi.com | Assesses the performance of the sample preparation step. |

Chemical Synthesis Approaches for 11 Hydroxyheptadecanoic Acid

Targeted Chemical Synthesis of 11-Hydroxyheptadecanoic Acid

Multi-step Synthetic Routes for Hydroxy Fatty Acids

The synthesis of specific hydroxy fatty acids (HFAs) like this compound typically involves multi-step processes that build the molecule from smaller, functionalized precursors. mdpi.comnih.gov These routes are designed to precisely install the hydroxyl group at the desired carbon atom and construct the full aliphatic chain.

A general and effective strategy for asymmetric synthesis of chiral HFAs begins with the creation of chiral terminal epoxides through organocatalysis. mdpi.comnih.gov These epoxides serve as key intermediates. The carbon chain can then be extended by reacting the epoxide with appropriate reagents. For instance, reaction with alkynes or Grignard reagents can open the epoxide ring and introduce the remainder of the carbon chain, simultaneously forming a secondary alcohol. mdpi.com The final step typically involves the oxidation of a terminal functional group on the chain to a carboxylic acid using a potent oxidizing agent, such as the Jones reagent. mdpi.com This sequence of reactions allows for the construction of various HFA regioisomers with high stereochemical control. mdpi.comnih.gov

Another established synthetic pathway involves coupling different building blocks. For example, the synthesis of a radiolabeled version, 17-¹¹C-heptadecanoic acid, was achieved by coupling ¹¹C-methyliodide with a precursor molecule, t-butyl-15-hexadecanoate. researchgate.netnih.gov Although this specific example focuses on labeling the terminal carbon, the underlying principle of coupling distinct molecular fragments is a cornerstone of long-chain fatty acid synthesis. Such strategies often rely on palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.net

The table below outlines a generalized multi-step approach applicable to the synthesis of hydroxy fatty acids.

| Step | Description | Key Reagents/Catalysts | Intermediate/Product |

| 1 | Asymmetric Epoxidation | Organocatalyst (e.g., MacMillan's imidazolidinone) | Chiral Terminal Epoxide |

| 2 | Chain Elongation | Grignard reagents or Alkynes | Secondary Alcohol with extended chain |

| 3 | Functional Group Conversion | Lindlar's Catalyst (for alkyne reduction to alkene) | Unsaturated Secondary Alcohol |

| 4 | Protective Group Removal | Deprotection agents (e.g., for silyl (B83357) ethers) | Dihydroxy Intermediate |

| 5 | Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Final Hydroxy Fatty Acid |

Strategies for Regioselective Hydroxylation and Chain Elongation

Achieving regioselectivity—the ability to functionalize a specific carbon atom in a long chain—is a significant challenge in chemical synthesis due to the chemical similarity of the methylene (B1212753) (-CH₂-) groups. nih.gov Strategies to overcome this often involve using starting materials that already contain a functional group at or near the desired position, which can then be converted to a hydroxyl group.

For the synthesis of this compound, a plausible strategy would involve starting with a precursor that has a reactive site at the C11 position. This could be achieved through:

Synthesis from Functionalized Precursors: A synthetic route could start with a molecule like 11-bromo-undecanoic acid. The carboxylic acid end can be protected, and the bromo- group can be used in a coupling reaction (e.g., Suzuki or Grignard coupling) with a C6 fragment to build the full 17-carbon skeleton. The protecting group is then removed, and the bromine is substituted with a hydroxyl group via nucleophilic substitution.

Chain Elongation: Enzymatic chain elongation is a biological process involving a four-step cycle of condensation, reduction, dehydration, and a second reduction, adding two carbons per cycle. nih.gov The key rate-limiting enzyme in mammals is Elongation of the Very-Long-Chain Fatty Acids-4 (ELOVL4), which condenses an acyl-CoA with malonyl-CoA. nih.gov While this is a biological process, the principle of sequential two-carbon additions can be mimicked in chemical synthesis through methods like the Arndt-Eistert homologation or by using iterative coupling reactions with protected two-carbon synthons.

Biotechnological and Enzymatic Synthesis Approaches

Biotechnological methods offer a green and highly specific alternative to chemical synthesis for producing hydroxy fatty acids. researchgate.net These approaches leverage whole microbial cells or isolated enzymes to catalyze the desired hydroxylation reactions with high regio- and stereoselectivity. aau.dkresearchgate.net

Microbial Fermentation for Hydroxy Fatty Acid Production

A variety of microorganisms, including bacteria, yeasts, and fungi, are capable of producing hydroxy fatty acids from renewable feedstocks like fatty acids and vegetable oils. nih.govresearchgate.net These organisms possess enzymatic machinery that can introduce hydroxyl groups at various positions along the fatty acid chain, including terminal, sub-terminal (ω-x), and in-chain positions. nih.govresearchgate.net

The process typically involves microbial conversion or fermentation, where the microorganism is cultured in a medium containing the precursor fatty acid. asm.org The cells take up the fatty acid and intracellular enzymes perform the hydroxylation. For example, some strains of lactic acid bacteria can convert linoleic acid into monohydroxy fatty acids. asm.org Similarly, Pseudomonas aeruginosa is known to transform linoleic acid into a mix of mono-, di-, and trihydroxy fatty acids. asm.org

The production of HFAs via microbial fermentation is influenced by various factors, including the microbial strain, culture conditions (pH, temperature, aeration), and substrate concentration. One notable example is the use of Candida tropicalis to transform oleic acid, yielding 19.4 g/L of a diacid product after 223 hours of fermentation. mdpi.com

| Microorganism Type | Example Species | Precursor Substrate | Product Type |

| Bacteria | Pseudomonas aeruginosa | Linoleic Acid | Mono-, Di-, and Trihydroxy Fatty Acids asm.org |

| Bacteria | Lactic Acid Bacteria (Lactobacillus sp.) | Linoleic Acid | Monohydroxy Fatty Acids asm.org |

| Yeast | Candida tropicalis | Oleic Acid | 3-hydroxy-Δ⁹-cis-1,18-octadecenedioic acid mdpi.com |

Enzyme-Catalyzed Synthesis (e.g., using Fatty Acid Hydratases)

The use of isolated enzymes provides a more controlled method for HFA synthesis compared to whole-cell fermentation. researchgate.net Fatty acid hydratases (FAHs) are a particularly important class of enzymes for this purpose. aau.dk They catalyze the addition of a water molecule across a carbon-carbon double bond in an unsaturated fatty acid, creating a hydroxyl group with high specificity. mdpi.comresearchgate.net This enzymatic reaction is highly efficient and atom-economical, requiring only water as a reagent. mdpi.com

FAHs exhibit remarkable regioselectivity. For example, different hydratases can selectively introduce a hydroxyl group at the C10 or C13 position of an unsaturated fatty acid chain. researchgate.net The synthesis of 10-hydroxyoctadecanoic acid from oleic acid is a well-studied example of this transformation. mdpi.com For the synthesis of this compound, a hypothetical FAH would be required that can act on a heptadecenoic acid precursor with a double bond at either the C10 or C11 position.

Another important class of enzymes for this purpose is the cytochrome P450 monooxygenases (CYPs). These enzymes are capable of catalyzing the direct hydroxylation of saturated C-H bonds, a reaction that is very difficult to achieve with chemical methods. researchgate.net By selecting a specific CYP enzyme, it is possible to direct hydroxylation to a particular position on the fatty acid chain, including in-chain, α-, and β-positions. researchgate.netrsc.org For example, P450 enzymes from the CYP152 family have been used for the preparative synthesis of α-hydroxylated fatty acids. rsc.org

| Enzyme Class | Example Enzyme | Reaction Type | Substrate Example | Product Example |

| Fatty Acid Hydratase (FAH) | Oleate Hydratase | Hydration of C=C bond | Oleic Acid | 10-Hydroxyoctadecanoic Acid mdpi.com |

| Cytochrome P450 | P450SPα (CYP152B1) | C-H Hydroxylation | C6-C10 Fatty Acids | (S)-α-Hydroxy Fatty Acids rsc.org |

| Lipase | Lipase from Candida antarctica B | Esterification/Polymerization | Hydroxy Fatty Acids | Bio-based Polyesters nih.gov |

Role of 11 Hydroxyheptadecanoic Acid in Lipidomics Research

Integration of 11-Hydroxyheptadecanoic Acid Analysis into Comprehensive Lipidomics Platforms

The analysis of specific, often low-abundance, lipids like this compound within a complex biological sample requires sophisticated and highly sensitive analytical platforms. The integration of HFA analysis into comprehensive lipidomics workflows is crucial for understanding their biological relevance. These platforms typically combine powerful separation techniques with high-resolution mass spectrometry.

Modern lipidomics workflows are multifaceted, beginning with sample collection and storage, followed by extraction, chromatographic separation, and finally, mass spectrometric detection. nih.gov For hydroxy fatty acids, including this compound, the most common approaches are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). walshmedicalmedia.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone of lipidomics due to its high sensitivity and specificity, allowing for the detection and quantification of a wide array of lipid metabolites in a single analytical run. walshmedicalmedia.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems, when coupled with tandem mass spectrometry (MS/MS), provide the high resolution needed to separate isomeric compounds, which is a significant challenge in lipid analysis. nih.gov In a typical workflow, lipids are extracted from a biological matrix (e.g., plasma, tissue) and then injected into the LC system for separation before being ionized and detected by the mass spectrometer. mdpi.com Targeted lipidomics, using techniques like Multiple Reaction Monitoring (MRM), allows for the precise quantification of known lipids like this compound, even at trace levels. researchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique, often considered a gold standard for the analysis of fatty acids. researchgate.net For the analysis of HFAs, a derivatization step is typically required to increase the volatility of the compound. nih.gov This process, for example, might involve converting the fatty acid into a methyl ester (FAME) and the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. nih.gov This derivatization not only aids in the chromatographic separation but also produces characteristic fragmentation patterns in the mass spectrometer, which helps in the structural elucidation and confident identification of the molecule. nih.gov

The integration of these analytical strategies into comprehensive platforms enables researchers to simultaneously measure hundreds of lipid species, providing a holistic view of the lipidome. nih.gov This comprehensive profiling is essential for placing the role of individual lipids like this compound into the broader context of lipid metabolism and cellular function.

| Technique | Abbreviation | Key Features | Application to this compound |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry | LC-MS/MS | High sensitivity, high specificity, suitable for a wide range of lipids. walshmedicalmedia.com | Allows for precise quantification, even at low concentrations, and can distinguish between isomers. researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | High resolution, excellent for fatty acid profiling, often requires derivatization. researchgate.netnih.gov | Provides robust quantification and structural information through characteristic fragmentation patterns after derivatization. nih.gov |

| Ultra-High-Performance Liquid Chromatography | UHPLC | Provides higher resolution and faster analysis times compared to traditional HPLC. nih.gov | Improves the separation of this compound from other structurally similar lipids. |

Significance of Hydroxy Fatty Acids in Understanding Lipid Metabolism Perturbations

Hydroxy fatty acids are a subset of a larger class of signaling molecules known as oxylipins, which are produced from the oxidation of polyunsaturated fatty acids. mdpi.com These molecules are potent mediators in a variety of physiological and pathophysiological processes, and their levels can be significantly altered during metabolic perturbations. mdpi.com Chronic inflammation is a key factor in the development of many metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, and oxylipins are central to the regulation of these inflammatory processes. walshmedicalmedia.commdpi.com

The balance between different families of oxylipins is critical for metabolic health. For instance, oxylipins derived from omega-6 fatty acids are often pro-inflammatory, while those derived from omega-3 fatty acids tend to be anti-inflammatory or pro-resolving. mdpi.com An imbalance in the ratio of these molecules is associated with an unfavorable cardiometabolic profile. walshmedicalmedia.com The study of hydroxy fatty acids within a lipidomics context, therefore, provides a window into the inflammatory state of a system and can reveal perturbations in lipid metabolism that are indicative of disease.

Perturbations in the levels of specific hydroxy fatty acids can signal disruptions in the enzymatic pathways that produce them, such as the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. mdpi.com These enzymatic systems are intricately linked to metabolic regulation, and their dysregulation is a hallmark of many metabolic disorders. Furthermore, some hydroxy fatty acids and their downstream metabolites can act as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are master regulators of lipid and glucose metabolism. mdpi.com By modulating the activity of these receptors, HFAs can directly influence gene expression related to fatty acid oxidation, storage, and transport.

The presence of odd-chain fatty acids and their derivatives, such as this compound, is also of interest in metabolic studies. Circulating levels of odd-chain saturated fatty acids have been associated with a lower risk of metabolic disease. nih.gov While their origins can be from diet and gut microbiota, they are also produced endogenously through processes like α-oxidation. nih.gov Studying the levels of hydroxylated odd-chain fatty acids can, therefore, provide insights into these specific metabolic pathways and their potential dysregulation in disease states.

Contribution to the Elucidation of Lipid Signaling Pathways

Hydroxy fatty acids are not merely byproducts of metabolic processes; they are active signaling molecules that can modulate cellular function through various mechanisms. researchgate.net They can act as ligands for cell surface receptors, particularly G protein-coupled receptors (GPCRs), and can also be precursors for more complex signaling lipids. researchgate.net The study of HFAs is thus essential for elucidating the intricate network of lipid signaling pathways that govern cellular responses.

One important family of receptors that can be activated by hydroxy fatty acids are the hydroxycarboxylic acid (HCA) receptors. walshmedicalmedia.com These metabolite-sensing GPCRs are involved in regulating immune responses and cellular metabolism. mdpi.com For example, HCA3, which is activated by 3-hydroxy derivatives of medium-chain fatty acids, is implicated in both pro- and anti-inflammatory responses depending on the context. mdpi.com The activation of these receptors can trigger downstream signaling cascades that influence cellular processes like chemotaxis and cytokine release. mdpi.com

While the specific receptors for this compound are not yet fully characterized, research on other hydroxy fatty acids provides a framework for its potential signaling roles. For example, the docosahexaenoic acid (DHA) derivatives 11-HDHA and 14-HDHA have been shown to regulate platelet function by activating a PKA-dependent signaling pathway, which is a critical mechanism for inhibiting platelet activation and thrombus formation. nih.gov This demonstrates that the position of the hydroxyl group on the fatty acid chain can confer specific biological activity and signaling functions.

Furthermore, hydroxylated fatty acids are integral components of more complex lipids, such as certain sphingolipids. nih.gov The presence of a hydroxyl group on the acyl chain of a ceramide, for instance, can significantly alter the biophysical properties of cell membranes, which in turn can trigger cell signaling events. nih.gov Therefore, the contribution of this compound to lipid signaling may not only be as a free fatty acid but also when it is incorporated into other lipid structures. The continued investigation into the interactions of various HFAs with cellular receptors and their role as structural components of complex lipids is a key area of lipidomics research that promises to further unravel the complexities of lipid-mediated signaling.

Application in Biomarker Discovery within Lipidomic Studies

The ability of lipidomics to profile hundreds of lipid species simultaneously makes it a powerful tool for biomarker discovery. walshmedicalmedia.com Alterations in lipid metabolism are a common feature of many diseases, and these changes are reflected in the lipid profiles of tissues and biofluids. Hydroxy fatty acids, due to their roles in inflammation and metabolic regulation, are emerging as a promising class of biomarkers for various conditions. nih.govwalshmedicalmedia.com

A notable example of the potential of hydroxylated fatty acids as biomarkers comes from a multi-omics study on early-stage breast cancer. mdpi.com In this study, the analysis of oxylipin profiles in blood plasma revealed significant differences between breast cancer patients and healthy controls. Among the metabolites that were most influential in distinguishing between the two groups was 11-HDoHE (11-hydroxydocosahexaenoic acid), a hydroxylated derivative of the omega-3 fatty acid DHA. mdpi.com This particular molecule was found to be decreased in the plasma of breast cancer patients and had a high VIP (Variable Importance in Projection) score, indicating its strong contribution to the separation between the groups and highlighting its potential as a biomarker. mdpi.com

While 11-HDoHE is structurally different from this compound, this finding underscores the principle that specific hydroxylated fatty acids can serve as sensitive indicators of a disease state. The potential for odd-chain fatty acids and their derivatives to act as biomarkers is also an area of active investigation. Higher circulating levels of the parent odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been associated with a lower risk of cardiometabolic diseases. nih.gov Consequently, their hydroxylated metabolites, such as this compound, are valuable targets in lipidomic studies seeking to identify novel biomarkers for these conditions.

The application of lipidomics in biomarker discovery is not limited to cancer and cardiometabolic diseases. For example, in a study on dry eye disease, a distinct enrichment of (O-acyl)-ω-hydroxy fatty acids was observed in the tear film of patients, suggesting their potential as diagnostic markers for this condition. chromatographyonline.com As analytical techniques continue to improve in sensitivity and coverage, the identification of specific hydroxy fatty acids like this compound as biomarkers for a range of diseases is expected to grow, paving the way for improved diagnostics and personalized medicine.

| Hydroxy Fatty Acid | Associated Condition | Observed Change | Potential Application |

|---|---|---|---|

| 11-Hydroxydocosahexaenoic acid (11-HDoHE) | Early-Stage Breast Cancer | Decreased in blood plasma mdpi.com | Diagnostic/prognostic biomarker mdpi.com |

| (O-acyl)-ω-hydroxy fatty acids (OAHFAs) | Dry Eye Disease | Enriched in tear film chromatographyonline.com | Diagnostic biomarker chromatographyonline.com |

| 20-Hydroxyeicosatetraenoic acid (20-HETE) | Cardiovascular Events (associated with rofecoxib) | Increased in a murine model walshmedicalmedia.com | Biomarker for drug-induced cardiovascular risk walshmedicalmedia.com |

| General Oxylipins | Oxidative Stress | Increased levels of non-enzymatically derived species nih.gov | Biomarkers of oxidative stress and tissue damage nih.gov |

Future Research Directions and Unexplored Avenues

Advanced Omics Integration for Unraveling Biological Roles

A comprehensive understanding of the biological significance of 11-Hydroxyheptadecanoic acid can be achieved by integrating multiple high-throughput "omics" technologies. nih.govnih.gov A single layer of omics data provides only limited insight into complex biological systems. nih.govnih.gov By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic picture of the compound's interactions and effects within a cell or organism. nih.govelifesciences.org

Multi-omics approaches allow for the investigation of the interrelationships between different biological layers, such as how genetic variations may influence protein expression and, subsequently, metabolite levels like 11-HDoHE. nih.govnih.gov For instance, in a study on breast cancer, an analysis of five key metabolites, including 11-HDoHE, highlighted the potential of metabolomics in understanding disease pathogenesis. mdpi.com Future studies could employ an integrated strategy to elucidate the complete role of 11-HDoHE.

Table 1: Proposed Multi-Omics Strategy for 11-HDoHE Research

| Omics Field | Research Question | Potential Findings |

|---|---|---|

| Transcriptomics | Which genes are differentially expressed in response to varying levels of 11-HDoHE? | Identification of signaling pathways and cellular processes modulated by 11-HDoHE. |

| Proteomics | What proteins does 11-HDoHE or its derivatives bind to? How does 11-HDoHE affect the proteome? | Discovery of receptor proteins, enzymes involved in its metabolism, and downstream protein targets. nih.gov |

| Metabolomics | How does 11-HDoHE influence the broader metabolic network? What are its precursor and downstream metabolites? | Mapping of 11-HDoHE within metabolic pathways and discovery of novel bioactive lipids derived from it. mdpi.com |

| Integrative Analysis | How do genetic factors, gene expression, and protein levels collectively influence 11-HDoHE's function? | Construction of comprehensive models of 11-HDoHE's biological role, from gene to function. mdpi.commdpi.com |

This integrated approach can reveal complex regulatory networks and functional pathways that would be missed by studying each omic layer in isolation. nih.gov

Exploration of Regulatory Networks Governing this compound Homeostasis

The maintenance of stable internal conditions, or homeostasis, is critical for biological systems, and this includes the regulation of metabolite concentrations. researchgate.netresearchgate.net Understanding the gene regulatory networks (GRNs) that control the synthesis, degradation, and transport of this compound is a key unexplored avenue. These networks consist of genes and their regulatory interactions, which dictate the cellular response to various stimuli. researchgate.netarxiv.org

Future research should focus on identifying the specific enzymes responsible for the production and breakdown of 11-HDoHE. Key enzyme families likely involved in its metabolism include:

Cytochrome P450 (CYP) enzymes: Known to be involved in the hydroxylation of fatty acids. nih.gov

Dehydrogenases: These enzymes catalyze oxidation-reduction reactions, such as the conversion of a hydroxyl group to a ketone, which could be a step in 11-HDoHE degradation. khanacademy.org

Fatty Acid Synthases: These enzymes are responsible for the synthesis of long-chain fatty acids from precursors like acetyl-CoA and malonyl-CoA. hmdb.ca

By employing techniques such as CRISPR-based gene editing to systematically knock out candidate genes, researchers can pinpoint the key players in the 11-HDoHE metabolic pathway. This would provide a foundation for understanding how its levels are maintained under different physiological and pathological conditions. mdpi.com

Development of Novel Tools for In Situ Analysis

A significant challenge in lipid research is the ability to measure and visualize specific lipids within their native environment (in situ). Traditional methods often require extraction from tissues, which results in the loss of spatial information. mdpi.com The development of novel analytical tools is crucial for understanding the subcellular localization and dynamic changes of this compound.

Promising future technologies include:

Imaging Mass Spectrometry (IMS): Techniques like MALDI imaging mass spectrometry can map the spatial distribution of lipids, including hydroxy fatty acids, directly in tissue sections, providing unprecedented insight into their localization in healthy and diseased states. nih.gov

Genetically Encoded Biosensors: These are engineered proteins that can detect specific molecules and report their presence through fluorescence or luminescence. nih.gov Developing a biosensor for 11-HDoHE would enable real-time monitoring of its concentration dynamics within living cells, offering a powerful tool for studying its role in signaling and metabolism. nih.govfrontiersin.org

Advanced Chromatographic and Spectrometric Methods: The coupling of techniques like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) is the standard for fatty acid analysis. mdpi.com New computational methods and algorithms are enhancing the sensitivity and precision of these tools, making information accessible even for lipids in very low concentrations. mdpi.commiragenews.comnih.gov

These advanced tools will allow researchers to move beyond static measurements and explore the dynamic, spatial, and functional roles of 11-HDoHE in complex biological systems.

Potential Applications in Synthetic Biology and Biotechnology for Production

Hydroxy fatty acids (HFAs) are valuable compounds with applications in the production of biodegradable polymers, lubricants, and cosmetics. nih.govresearchgate.net Chemical synthesis of these molecules can be challenging, making biotechnology and synthetic biology attractive alternative routes for production. nih.govresearchgate.net Synthetic biology involves the design and construction of new biological parts, devices, and systems for practical applications. youtube.com

Microorganisms such as Escherichia coli and the yeast Saccharomyces cerevisiae can be engineered as cellular factories for the production of this compound. lbl.govnih.gov This metabolic engineering approach involves several key strategies: jbei.orgmuni.cz

Introduction of Hydroxylating Enzymes: Inserting genes for enzymes like P450 monooxygenases that can specifically hydroxylate the 11th carbon of heptadecanoic acid.

Enhancing Precursor Supply: Modifying the host organism's metabolism to increase the production of the precursor molecule, heptadecanoic acid.

Blocking Competing Pathways: Deleting genes for enzymes that would otherwise degrade the precursor or the final product, thereby channeling metabolic flux towards 11-HDoHE.

Optimizing Fermentation: Developing bioprocesses to maximize the yield and purity of the produced compound. muni.cz

One study successfully produced 17.39 g/L of (ω-1) linked hydroxy fatty acids by engineering the yeast Starmerella bombicola, demonstrating the high potential of microbial production platforms. nih.gov A similar strategy could be applied for 11-HDoHE.

Table 2: Key Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 11-HDoHE |

| Heptadecanoic acid | - |

| Acetyl-CoA | - |

| Malonyl-CoA | - |

Q & A

Q. How should researchers validate the biological relevance of this compound in signaling pathways?

- Methodological Answer : Combine knockdown/knockout models (e.g., CRISPR-Cas9) with lipidomics. For example, silence putative receptors (e.g., GPCRs) and measure changes in downstream metabolites via targeted MS. Use pathway enrichment analysis (e.g., KEGG) to identify affected networks .

Data Reporting and Reproducibility

Q. What metadata is essential when publishing datasets on this compound?

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Deposit samples in public repositories (e.g., ChEMBL, PubChem) with unique identifiers.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Provide detailed SOPs for critical steps (e.g., hydrolysis, derivatization) .

Emerging Research Directions

Q. What novel techniques are advancing structural studies of this compound derivatives?

Q. How can machine learning optimize the discovery of this compound analogs with enhanced bioactivity?

Q. What ethical and technical considerations apply to human studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.